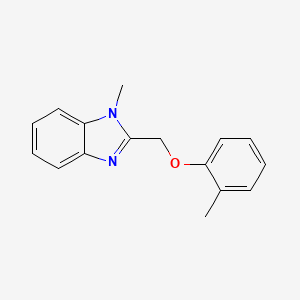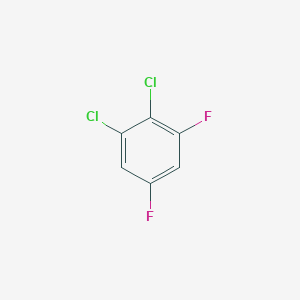
1,2-Dichloro-3,5-difluorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dichloro-3,5-difluorobenzene: is an organic compound with the molecular formula C6H2Cl2F2 It is a derivative of benzene, where two hydrogen atoms are replaced by chlorine atoms and two by fluorine atoms
Applications De Recherche Scientifique
1,2-Dichloro-3,5-difluorobenzene has several applications in scientific research:
Safety and Hazards
When handling 1,2-Dichloro-3,5-difluorobenzene, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Dichloro-3,5-difluorobenzene can be synthesized through various methods. One common method involves the halogenation of benzene derivatives. For instance, starting from 1,3-dichloro-2-fluorobenzene, further fluorination can be achieved using fluorinating agents under controlled conditions . Another method involves the diazotization of 3,5-dichloro-4-fluoroaniline followed by a Sandmeyer reaction to introduce the second fluorine atom .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Dichloro-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the electron-withdrawing effects of chlorine and fluorine, the compound is less reactive towards electrophilic aromatic substitution compared to benzene.
Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups makes the compound more susceptible to nucleophilic aromatic substitution, especially at positions ortho and para to the fluorine atoms.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Typical reagents include halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride) under mild conditions.
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines, often under elevated temperatures and pressures.
Major Products:
Electrophilic Aromatic Substitution: Products include further halogenated derivatives.
Nucleophilic Aromatic Substitution: Products include substituted benzene derivatives where nucleophiles replace chlorine or fluorine atoms.
Mécanisme D'action
The mechanism of action of 1,2-dichloro-3,5-difluorobenzene involves its interaction with various molecular targets. The electron-withdrawing effects of chlorine and fluorine atoms influence the compound’s reactivity and interactions with other molecules. In biological systems, it may interact with enzymes and receptors, potentially inhibiting or modifying their activity . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1,2-Dichlorobenzene: Similar in structure but lacks fluorine atoms, making it less reactive in nucleophilic aromatic substitution.
1,2-Difluorobenzene: Lacks chlorine atoms, resulting in different reactivity and applications.
1,3-Dichloro-2-fluorobenzene: Another isomer with different substitution patterns, leading to varied chemical properties.
Uniqueness: 1,2-Dichloro-3,5-difluorobenzene is unique due to the combined presence of both chlorine and fluorine atoms, which impart distinct electronic and steric effects. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Propriétés
IUPAC Name |
1,2-dichloro-3,5-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-4-1-3(9)2-5(10)6(4)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSMWQAAYSGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
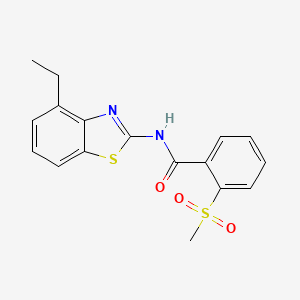

![3-{[(4-Bromophenyl)acetyl]amino}benzoic acid](/img/structure/B2800047.png)
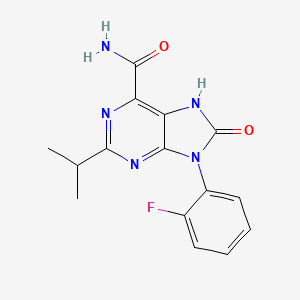
![2-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B2800049.png)
![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)
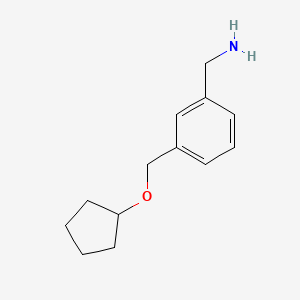
![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-methylpyrimidin-4-OL](/img/structure/B2800053.png)
![N-(4-{2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2800056.png)
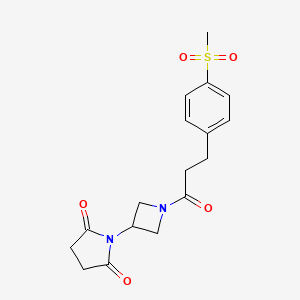

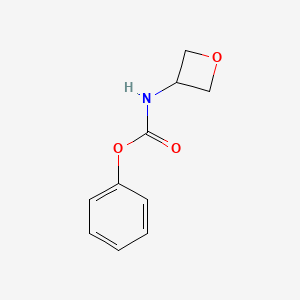
![13-chloro-5-(2-methoxy-5-methylphenyl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2800063.png)
